8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroquinoline, featuring bromine and fluorine substituents at the 8th and 5th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of bromine and fluorine atoms at the specified positions on the tetrahydroquinoline ring .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
- 8-Bromo-1,2,3,4-tetrahydroquinoline
- 5-Fluoro-1,2,3,4-tetrahydroquinoline
- 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline
Comparison: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBVDJUJIYVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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